molecular formula C5H8O3 B147727 2-Tetrahydrofuroic Acid CAS No. 16874-33-2

2-Tetrahydrofuroic Acid

Cat. No.: B147727
CAS No.: 16874-33-2
M. Wt: 116.11 g/mol
InChI Key: UJJLJRQIPMGXEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrahydrofuran-2-carboxylic acid primarily targets Quinohemoprotein ethanol dehydrogenase type-1 in Comamonas testosteroni and Bifunctional protein PutA in Escherichia coli . These proteins play crucial roles in the metabolic processes of these organisms.

Mode of Action

Tetrahydrofuran-2-carboxylic acid acts as a specific inhibitor of proline dehydrogenase, a mitochondrial flavoenzyme that oxidizes proline . This interaction with its targets leads to changes in the metabolic processes of the organisms.

Biochemical Pathways

It is known that the compound inhibits the programmed cell death of xanthomonas campestris strains . This suggests that it may affect pathways related to cell survival and death.

Result of Action

The inhibition of proline dehydrogenase by Tetrahydrofuran-2-carboxylic acid results in changes to the metabolic processes of the target organisms This can lead to alterations in the organisms’ growth and survival

Action Environment

The action, efficacy, and stability of Tetrahydrofuran-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other substances, pH levels, temperature, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-2-carboxylic acid can be achieved through various methods. One notable method involves the use of lipase, such as Candida Antarctica Lipase B, to prepare the (S)-enantiomer with high efficiency and stereoselectivity . Another method involves the catalytic reduction of biomass-derived furancarboxylic acids using palladium catalysts .

Industrial Production Methods: The industrial production of tetrahydrofuran-2-carboxylic acid often involves the catalytic hydrogenation of furancarboxylic acids. This process is efficient and can be scaled up for mass production .

Properties

IUPAC Name

oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLJRQIPMGXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030927
Record name Tetrahydro-2-furancarboxylic acid
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Furancarboxylic acid, tetrahydro-
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CAS No.

16874-33-2
Record name (±)-Tetrahydro-2-furoic acid
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Record name Tetrahydro-2-furancarboxylic acid
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Record name 16874-33-2
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Record name 2-Furancarboxylic acid, tetrahydro-
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Record name Tetrahydro-2-furancarboxylic acid
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Record name Tetrahydro-2-furancarboxylic acid
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Record name TETRAHYDRO-2-FUROIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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